

Avotaciclib: A Focused Look at Cyclin-Dependent Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avotaciclib

Cat. No.: B3324850

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Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor that has garnered attention for its potential as an antineoplastic agent.^{[1][2][3]} Primarily, it has been identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.^{[1][2]} While its selectivity for CDK1 is a noted feature, a comprehensive, publicly available dataset detailing its cross-reactivity profile against a broad panel of other CDKs is limited.

This guide provides a comparative overview of **avotaciclib**'s known activity and delves into the standard experimental methodologies used to assess the cross-reactivity of such inhibitors. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window.

Avotaciclib: Primary Target and Reported Activities

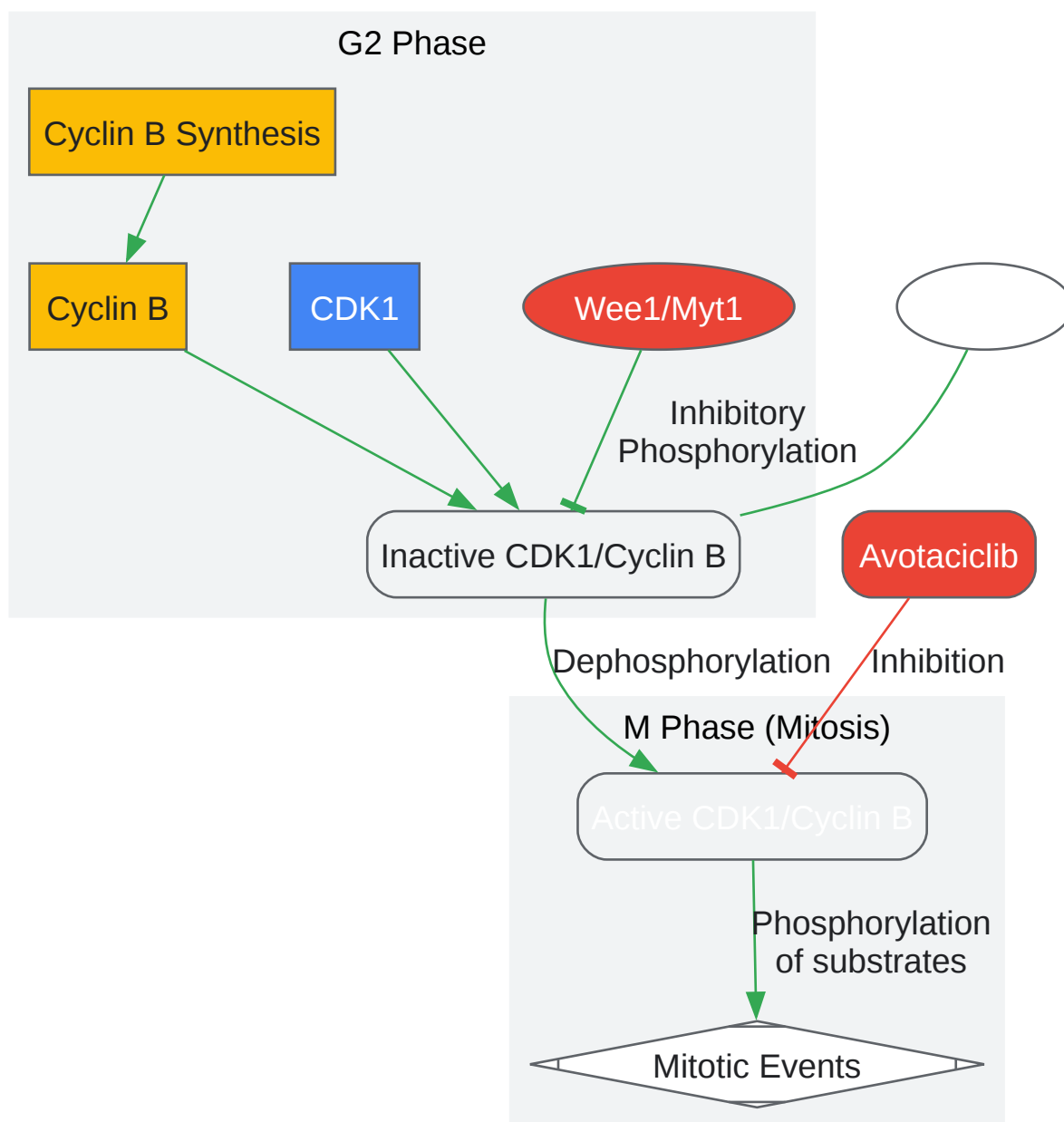
Avotaciclib's primary mechanism of action is the inhibition of CDK1.^{[1][2][3]} By targeting CDK1, **avotaciclib** can induce cell cycle arrest, particularly at the G2/M transition, and promote apoptosis in cancer cells.^[3] This has led to its investigation in clinical trials for cancers such as pancreatic cancer.^[3]

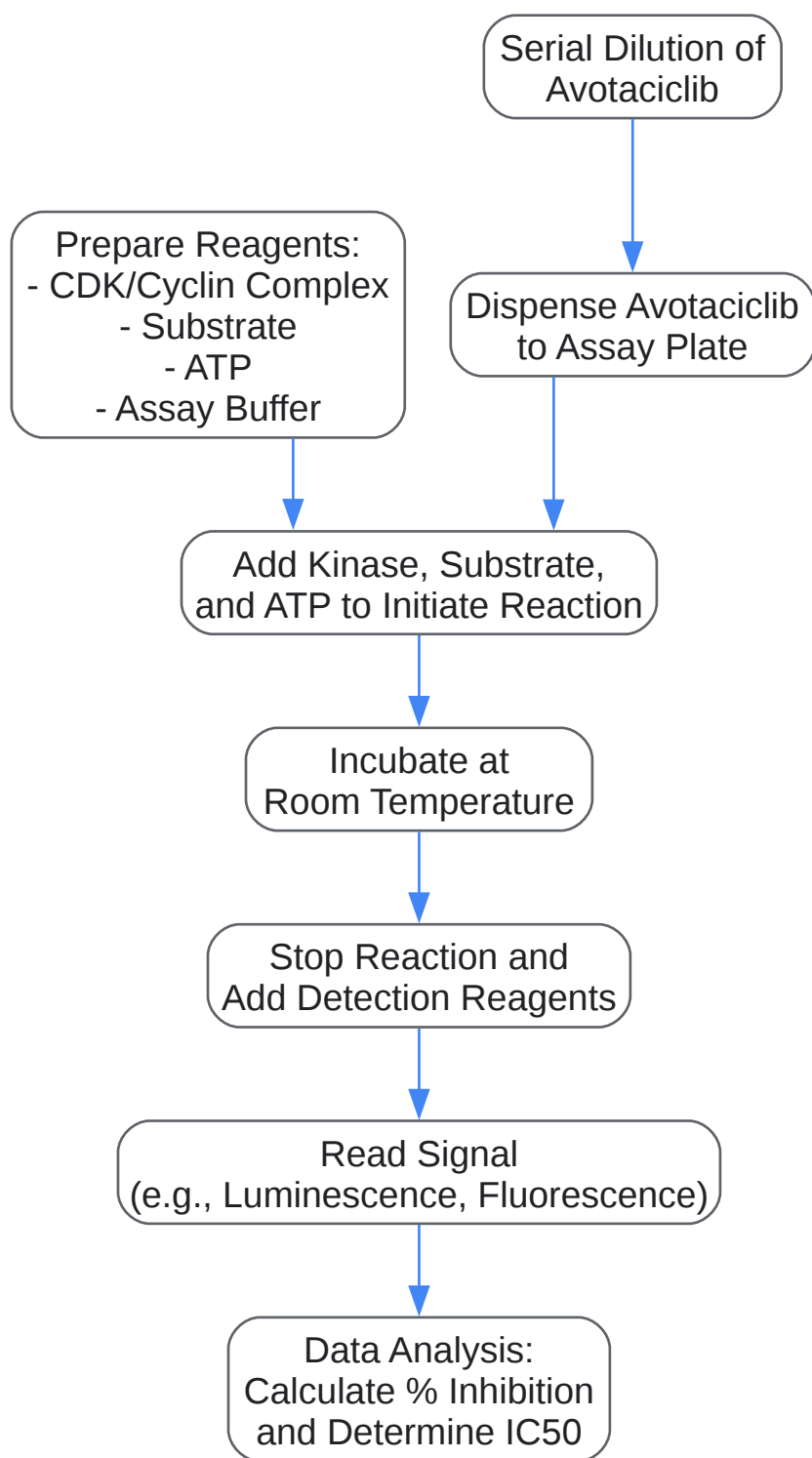
While detailed biochemical data on its activity against other CDKs is not readily available in the public domain, some studies have reported its effects on cancer cell lines.

| Compound | Primary Target | Other Reported Effects | Reference |
|-------------|----------------|--|-----------|
| Avotaciclib | CDK1 | Inhibits cell viability in non-small cell lung cancer cell lines with EC50 values in the sub-micromolar range. | [4] |

Signaling Pathway of Avotaciclib's Primary Target: CDK1

CDK1, in complex with its regulatory partner Cyclin B, is the master regulator of the G2 to M phase transition in the cell cycle. Its activation triggers a cascade of phosphorylation events that lead to mitotic entry. The diagram below illustrates the central role of the CDK1/Cyclin B complex.





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- To cite this document: BenchChem. [Avotaciclib: A Focused Look at Cyclin-Dependent Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3324850#cross-reactivity-of-avotaciclib-with-other-cdks>]

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